Home > Products > Building Blocks P16918 > 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid - 1005206-17-6

7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Catalog Number: EVT-1732275
CAS Number: 1005206-17-6
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Thieno[2,3-d]pyrimidine-4-carboxylic acids

  • Compound Description: This class of compounds is structurally similar to 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid, with a sulfur atom replacing the nitrogen atom in the five-membered ring of the bicyclic core. []
  • Relevance: The research paper highlights the combination of pharmacophore fragments from both Thieno[2,3-d]pyrimidine-4-carboxylic acids and 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid to develop new drug-like molecules with antimicrobial activity. [] This suggests a close structural relationship and shared chemical properties that make these compounds relevant for investigating antimicrobial potential.

2-Amino-3,4-dihydro-4-oxo-7-(β-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid (ara-Cadeguomycin)

  • Compound Description: This compound, ara-Cadeguomycin, is an analogue of cadeguomycin. []
  • Relevance: ara-Cadeguomycin shares the core structure of 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid with an added β-D-arabinofuranosyl group at the 7-position and modifications at the 2- and 5-positions. [] This structural similarity suggests a potential relationship in their biological activity and mechanism of action.

7H-Pyrrolo[2,3-d]pyrimidine-4-amines

  • Compound Description: This class of compounds represents a broad category sharing the core structure of 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid but differing in the substituent at the 4-position. [, , , , , , , , , , , , , ]
  • Relevance: The papers discuss various 7H-Pyrrolo[2,3-d]pyrimidine-4-amine derivatives, exploring their potential as inhibitors for various targets like Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), epidermal growth factor receptor (EGFR) tyrosine kinase, and Janus kinase 3 (JAK3). [, , , , , , , , , , , , , ] These studies highlight the versatility of this scaffold for medicinal chemistry exploration and its potential relevance to the biological activity of 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid.

N-{4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl}-L-glutamic acid (TNP-351)

  • Compound Description: TNP-351 is a potent antitumor agent. [, , , , ]
  • Relevance: TNP-351 incorporates the 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid core structure within its complex scaffold. [, , , , ] Modifications are present on the pyrimidine ring and a glutamic acid moiety is linked through a propylbenzoyl linker. This compound's structure and potent antitumor activity provide a valuable reference point for understanding the structure-activity relationship of related pyrrolo[2,3-d]pyrimidine derivatives.

7H-Pyrrolo[2,3-d]pyrimidine-4-thiols

  • Compound Description: This class of compounds is structurally analogous to 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid, with a thiol (-SH) group replacing the carboxylic acid (-COOH) group at the 4-position. [, ]
  • Relevance: These compounds are highlighted as potential JAK-3 inhibitors. [, ] The structural similarity to 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid suggests that modifications at the 4-position can significantly influence biological activity and target specificity.
Overview

7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound belonging to the pyrrolo-pyrimidine family. This compound is characterized by a fused pyrrole and pyrimidine structure, which contributes to its unique chemical properties and biological activities. The compound has gained attention in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for various bioactive molecules.

Source

The compound can be synthesized through various methods, including multi-step synthetic routes that involve starting materials such as dimethyl malonate and other organic reagents. Its synthesis has been documented in several scientific articles and patents, highlighting its importance in pharmaceutical research and development .

Classification

7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is classified as a carboxylic acid due to the presence of a carboxyl group (-COOH) in its molecular structure. It also falls under the category of heterocycles, which are cyclic compounds containing atoms of at least two different elements in the ring.

Synthesis Analysis

Methods

The synthesis of 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can be achieved through several methods:

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, pH, and time to optimize yields and minimize by-products. The use of environmentally friendly solvents and reagents is encouraged to reduce waste and enhance safety during the synthesis process.

Molecular Structure Analysis

Data

  • CAS Number: 1005206-17-6
  • IUPAC Name: 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
  • Purity: Typically ≥ 97% .
Chemical Reactions Analysis

Reactions

7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can participate in various chemical reactions, including:

  1. Decarboxylation: Under certain conditions, the carboxylic acid group may be removed to yield derivatives that could exhibit different biological activities.
  2. Substitution Reactions: The nitrogen atoms in the pyrrolopyrimidine structure can undergo nucleophilic substitution reactions, allowing for functionalization at various positions on the ring system.

Technical Details

Reactions involving this compound typically require specific reagents and conditions to achieve desired transformations while maintaining structural integrity.

Mechanism of Action

Process

The mechanism of action for compounds derived from 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. For example:

  • Inhibition of Kinases: Some derivatives have been shown to inhibit protein kinases involved in various signaling pathways, making them potential candidates for therapeutic agents against cancers and autoimmune diseases.

Data

Research indicates that modifications on the core structure can significantly influence biological activity, with some compounds exhibiting high selectivity towards specific targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points may vary based on purity and preparation methods.

Chemical Properties

  • Solubility: Generally soluble in polar solvents such as water and methanol.
  • Stability: Stability may vary with pH; acidic or basic conditions can lead to hydrolysis or degradation.

Relevant data from studies indicate that these properties are crucial for determining the suitability of this compound in pharmaceutical formulations.

Applications

Scientific Uses

7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid serves as an important building block in medicinal chemistry. Its applications include:

  1. Drug Development: Used as a scaffold for designing novel inhibitors targeting various enzymes and receptors.
  2. Biological Research: Investigated for its potential roles in modulating biological pathways related to disease processes.
  3. Synthetic Chemistry: Employed in organic synthesis for creating more complex heterocyclic compounds.
Introduction to 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid in Modern Drug Discovery

Historical Context and Emergence as a Privileged Scaffold in Medicinal Chemistry

The pyrrolo[2,3-d]pyrimidine core, initially identified as a natural product in marine organisms (sponges and seaweed), has evolved into a cornerstone of rational drug design [3]. This bicyclic heterocycle gained prominence due to its structural resemblance to purine bases, enabling competitive interactions with ATP-binding sites across diverse enzyme families. The carboxylic acid derivative at the C4 position (CAS: 1005206-17-6, C₇H₅N₃O₂) serves as a versatile synthetic intermediate for constructing pharmacologically active molecules, facilitating amide bond formation or metal-catalyzed coupling reactions [8]. Its emergence as a privileged scaffold is exemplified by FDA-approved agents such as tofacitinib (JAK inhibitor) and baricitinib, which utilize the unsubstituted pyrrolopyrimidine core for hinge-binding interactions [6]. The carboxylic acid functionality specifically enhances water solubility and provides a synthetic handle for structure-activity relationship (SAR) exploration, accelerating derivatization programs in kinase inhibitor discovery [3] [6].

Structural Analogues and Their Role in Targeting Conserved Enzymatic Domains

Strategic modification of the C4-carboxylic acid group generates analogues that exploit conserved features in enzymatic binding pockets. Three primary structural classes dominate the literature:

  • Amide-Linked Piperidine Derivatives: Conversion to 4-(aminopiperidinyl)carboxamides yields potent protein kinase B (PKB/Akt) inhibitors. Compound CCT128930 (4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine) exhibits an IC₅₀ of 6 nM against PKBβ. Optimization to 4-carboxamide piperidines (e.g., compound 18) improved oral bioavailability while retaining nanomolar potency (IC₅₀ = 7 nM) and >150-fold selectivity over PKA [5].

  • Hydrazide-Based Multi-Kinase Inhibitors: Condensation with halogenated benzaldehydes generates "(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides" with broad-spectrum activity. Compound 5k inhibits EGFR (IC₅₀ = 40 nM), Her2 (IC₅₀ = 204 nM), VEGFR2 (IC₅₀ = 58 nM), and CDK2 (IC₅₀ = 67 nM), inducing apoptosis via Bax/Bcl-2 modulation [6].

  • FtsZ-Targeting Antibacterials: Amidation with substituted piperazines yields bactericidal agents disrupting bacterial cell division. Compound B6 inhibits Xanthomonas oryzae FtsZ GTPase (EC₅₀ = 4.65 µg/mL), suppressing protofilament formation through binding at the GTPase domain [3].

Table 1: Structure-Activity Relationships of Key C4-Carboxamide Derivatives

CompoundC4 SubstituentPrimary Target(s)Potency (IC₅₀/EC₅₀)Selectivity Feature
CCT1289304-(4-Chlorobenzyl)piperidin-4-aminePKBβ6 nM28-fold selectivity over PKA
Compound 124-(2,4-Dichlorobenzyl)piperidin-4-aminePKBβ8.5 nM153-fold selectivity over PKA
Compound 184-(2-Naphthyl)piperidin-4-aminePKBβ7 nM70-fold selectivity over PKA
Compound 5k(E)-4-Fluoro-N'-(4-fluorobenzylidene)EGFR/Her2/VEGFR240-204 nMMulti-kinase inhibition profile
Compound B61-(4-(4-Methylpiperazine-1-carbonyl)phenylFtsZ (Xoo)4.65 µg/mLDisrupts Z-ring formation in bacteria

Comparative Analysis with Related Heterocyclic Systems in Kinase Inhibition

The carboxylic acid-functionalized pyrrolopyrimidine demonstrates distinct advantages over bioisosteric heterocycles in kinase binding:

  • Versus Thienopyrimidines: Replacement of the pyrrole nitrogen with sulfur in thieno[2,3-d]pyrimidine (compound 26) reduces RET kinase inhibition by 12-fold (IC₅₀ = 0.96 µM) compared to the pyrrolo analogue 20 (IC₅₀ = 0.076 µM). This potency drop stems from weaker hydrogen-bond donation to the hinge region residue Met918, confirmed via molecular docking [2].

  • Versus Purines: Unlike planar purines, the reduced N7 atom in pyrrolo[2,3-d]pyrimidine introduces a subtle conformational twist. This distortion better accommodates the hydrophobic pocket adjacent to RET's ATP-binding site, explaining the low nanomolar potency of lead 59 against RET-wild type (RET-wt) and RET-V804M mutant (IC₅₀ < 50 nM) [2].

  • Type II Kinase Inhibitor Binding: The scaffold's flexibility enables optimal positioning in the DFG-out conformation of c-Met/Axl kinases. Compound 22a (derived from C4-carboxylic acid) achieves dual c-Met/Axl inhibition (IC₅₀ = 1 nM) by forming three hydrogen bonds: 1) pyrrolopyrimidine N1 with Met1160 backbone, 2) amino group with Pro1158 carbonyl, and 3) carboxamide with Asp1222. This surpasses the binding stability of rigid benzimidazole-based inhibitors [7].

Table 2: Heterocyclic Scaffold Performance in Kinase Inhibition

HeterocycleRepresentative CompoundTarget KinaseIC₅₀Binding Feature
7H-Pyrrolo[2,3-d]pyrimidineLead 59RET V804M<50 nMBinds hinge via N-H and N, extends into hydrophobic pocket II
Thieno[2,3-d]pyrimidineCompound 26RET V804M0.96 µMReduced H-bond capacity to hinge region Met918
Purine-MultipleVariablePlanar structure less adaptable to asymmetric pockets
BenzimidazolePz-1RET~100 nMLimited vector alignment for DFG-out binding

The scaffold's synthetic versatility is evidenced by RET inhibitors with C6-aryl extensions (compound 59), which access deep hydrophobic pockets in drug-resistant mutants, a feat unattainable with smaller heterocycles like pyrazolopyrimidines [2] [7]. Direct linkage strategies (eliminating metabolically labile ether bonds) in c-Met/Axl inhibitors (compound 22a) further demonstrate superior metabolic stability (>80% remaining after 40 min in microsomes) compared to biphenyl ether analogues like BMS-777607 (<20% remaining) [7].

Properties

CAS Number

1005206-17-6

Product Name

7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,11,12)(H,8,9,10)

InChI Key

CSVBAOOXLRAOLW-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=NC(=C21)C(=O)O

Canonical SMILES

C1=CNC2=NC=NC(=C21)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.